indeno[1,2-b]indol-10(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5H-indeno[1,2-b]indol-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO/c17-15-10-6-2-1-5-9(10)14-13(15)11-7-3-4-8-12(11)16-14/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOZLQCFHOVMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382943 | |
| Record name | indeno[1,2-b]indol-10(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53904-16-8 | |
| Record name | Indeno[1,2-b]indol-10(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53904-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | indeno[1,2-b]indol-10(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Indeno 1,2 B Indol 10 5h One and Its Derivatives
Classical and Conventional Synthetic Approaches
Classical methods for the synthesis of indeno[1,2-b]indol-10(5H)-one often rely on fundamental organic reactions, including oxidation and cyclization, to assemble the core structure.
Oxidation-Based Protocols for Carbonyl Group Formation
A common strategy for accessing the this compound core involves the oxidation of a pre-formed 5,10-dihydroindeno[1,2-b]indole (B1207775) precursor. This final step introduces the key carbonyl functionality at the 10-position.
One reported method utilizes 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as the oxidizing agent. tandfonline.com The reaction is typically carried out in a solvent system of tetrahydrofuran (B95107) and water at a reduced temperature (0°C). tandfonline.com This approach has been successfully applied to synthesize various substituted indeno[1,2-b]indol-10-ones. tandfonline.com Another oxidation protocol employs palladium on carbon (Pd/C) in a high-boiling solvent like diphenyl ether at reflux temperatures to convert 5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-diones into 9-hydroxy-5H-indeno[1,2-b]indol-10-ones. nih.gov
It is worth noting that other oxidizing agents such as selenium dioxide (SeO2) have been explored but were found to be unsuccessful in certain instances. tandfonline.com
Cyclization Reactions in Indeno[1,2-b]indole (B1252910) Ring System Assembly
The construction of the tetracyclic indeno[1,2-b]indole ring system is a critical step in the synthesis of the target ketone. Various cyclization strategies have been developed to achieve this.
One of the most established methods is the Fischer indole (B1671886) synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derivative of an appropriate indanone. tandfonline.com For instance, 5-methoxy-1-indanone (B147253) can be reacted with a substituted phenylhydrazine (B124118) to form the corresponding hydrazone, which is then cyclized in the presence of a Lewis acid like zinc chloride (ZnCl2) in acetic acid at elevated temperatures. tandfonline.com
Another approach involves the intramolecular cyclization of 3-(2-bromobenzoyl)-indoles. ccspublishing.org.cn This transformation can be achieved without the use of transition-metal catalysis by first preparing a 2-zincioindole reagent in situ from the starting material using n-butyllithium and zinc iodide. ccspublishing.org.cn This intermediate then undergoes an intramolecular addition-cyclization in the presence of lithium iodide. ccspublishing.org.cn
Furthermore, intramolecular radical C-H/C-H dehydrogenative coupling has been demonstrated as a viable method. acs.org This reaction, promoted by manganese(III) acetate (B1210297) dihydrate, allows for the chemodivergent synthesis of indeno[1,2-b]indoles from the same starting materials that can also lead to isoindolo[2,1-a]indoles under electrochemical conditions. acs.org
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool for the efficient and selective synthesis of complex organic molecules, including this compound and its derivatives.
Palladium-Catalyzed Cyclocarbonylation Reactions
Palladium-catalyzed reactions are at the forefront of modern synthetic organic chemistry. In the context of this compound synthesis, palladium catalysis facilitates the crucial cyclocarbonylation step, which incorporates a carbonyl group into the final ring system.
A notable example is the palladium-catalyzed tandem cyclization and carbonylation of 2-alkynylanilines. bohrium.com This method provides a direct route to the this compound scaffold. Similarly, the palladium-catalyzed carbonylation of 2-(2-bromophenyl)-1H-indoles has been developed. beilstein-journals.orgnih.gov Different palladium catalysts and reaction conditions have been explored. For instance, a system of palladium(II) chloride and triphenylphosphine (B44618) under carbon monoxide pressure has been utilized. beilstein-journals.orgnih.gov Another set of conditions involves palladium(II) acetate with a bulky phosphine (B1218219) ligand like BuPAd2. beilstein-journals.orgnih.gov
The Heck cyclization, another palladium-catalyzed reaction, has been employed in the synthesis of indeno[1,2-b]indol-10(5H)-ones from 2-(2-bromophenyl)-1-alkyl-1H-indoles. beilstein-journals.orgnih.gov The presence of an alkyl group on the indole nitrogen directs the reaction towards a Heck cyclization instead of a cycloaminocarbonylation. beilstein-journals.orgnih.gov
| Catalyst System | Starting Material | Product | Reference |
| PdCl2/PPh3 | 2-(2-Bromophenyl)-1H-indoles | Indeno[1,2-b]indol-10(5H)-ones | beilstein-journals.org, nih.gov |
| Pd(OAc)2/BuPAd2 | 2-(2-Bromophenyl)-1H-indoles | Indeno[1,2-b]indol-10(5H)-ones | beilstein-journals.org, nih.gov |
| Pd(OAc)2 | 2-(2-Bromophenyl)-1-alkyl-1H-indoles | Indeno[1,2-b]indol-10(5H)-ones | beilstein-journals.org, nih.gov |
Rhodium(III)-Catalyzed C-H Cascade Annulation Strategies
Rhodium(III) catalysis has gained prominence for its ability to mediate C-H activation and subsequent annulation reactions, providing efficient pathways to complex heterocyclic systems.
A significant development is the rhodium(III)-catalyzed C-H cascade annulation of arylhydrazines with 2-diazo-1,3-indandiones. rsc.org This redox-neutral process tolerates a wide array of functional groups and provides access to a variety of tetracyclic indeno[1,2-b]indoles in good to excellent yields. rsc.org The synthetic utility of this method has been demonstrated through gram-scale synthesis. rsc.org
While the direct synthesis of this compound via Rh(III)-catalyzed C-H cascade annulation is a key focus, it's important to note the broader applicability of this strategy in constructing related fused heterocyclic systems. For instance, Rh(III)-catalyzed intramolecular oxidative annulation of O-substituted N-hydroxyacrylamides leads to indolizinones through sequential C(sp2)–H activation and C(sp3)–H amination. beilstein-journals.org
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating structural elements from each reactant. This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.
Several MCR strategies have been successfully employed for the synthesis of the indeno[1,2-b]indole core and its derivatives. One such approach involves a three-component domino reaction that selectively forms multifunctionalized tetracyclic indeno[1,2-b]indole derivatives with diverse substitution patterns. researchgate.net
Another example is the tandem three-component reaction of tryptamine (B22526) or benzylamine, 1,3-dicarbonyl compounds, and ninhydrin (B49086). mdpi.com This method provides a convenient and environmentally friendly route to highly substituted indeno[1,2-b]pyrrole derivatives. mdpi.com While not directly yielding the target ketone, this strategy highlights the power of MCRs in assembling the core indenopyrrole framework.
Furthermore, a three-component condensation reaction of 1,3-indandione, aromatic amines, and isatins has been developed for the synthesis of spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-triones. tandfonline.com This reaction is efficiently catalyzed by a zinc terephthalate (B1205515) metal-organic framework under solvent-free conditions. tandfonline.com
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| Tryptamine/Benzylamine | 1,3-Dicarbonyl compounds | Ninhydrin | Indeno[1,2-b]pyrrole derivatives | mdpi.com |
| 1,3-Indandione | Aromatic amines | Isatins | Spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-triones | tandfonline.com |
One-Pot Cyclization Approaches
A prominent one-pot method involves the palladium-catalyzed tandem cyclization and carbonylation of 2-alkynylanilines. bohrium.com This reaction constructs the this compound framework in a single operation. Similarly, palladium-catalyzed carbonylative cyclization has been successfully applied to 2-(2-bromophenyl)-1-alkyl-1H-indoles. nih.govbeilstein-journals.orgbeilstein-journals.org In this case, the presence of an alkyl group on the indole nitrogen directs the reaction towards a Heck cyclization pathway to yield the target this compound structure. nih.govbeilstein-journals.org Another palladium-catalyzed cascade reaction involves the intramolecular arylation of acyl-tethered indole derivatives. nih.gov It was observed that an unprotected indole with a 2-iodobenzoyl group at the C-3 position cyclizes in the presence of a palladium catalyst and a base to produce this compound in nearly quantitative yield. nih.gov
Multicomponent reactions (MCRs) are another cornerstone of one-pot synthesis. A three-component, one-pot, two-step process has been developed using enaminones, indoles, and acenaphthylene-1,2-dione, catalyzed by piperidine (B6355638) and p-methyl benzenesulfonic acid, to afford highly functionalized bis-indole derivatives. nih.gov For the synthesis of indeno[1,2-b]indole-9,10-diones, a one-pot multicomponent approach utilizes a specially designed ionic liquid-coated sulfonated carbon@titania composite as a catalyst in aqueous media. rsc.org
Table 1: Examples of One-Pot Synthetic Approaches
| Starting Materials | Catalyst/Reagents | Key Process | Product Type | Reference |
|---|---|---|---|---|
| 2-Alkynylanilines | Palladium catalyst | Tandem Cyclization/Carbonylation | This compound | bohrium.com |
| 2-(2-Bromophenyl)-1-alkyl-1H-indoles | Pd(OAc)₂/BuPAd₂ | Heck Cyclization | This compound | nih.govbeilstein-journals.org |
| 3-(2-Iodobenzoyl)indole | PdCl₂(Ph₃P)₂ / CsOAc | Intramolecular Arylation | This compound | nih.gov |
| Amines, Ninhydrin, Dimedone | CuFe₂O₄@CS-SB nanocomposite | Multicomponent Condensation | Indeno[1,2-b]indolone derivatives | researchgate.net |
| Enaminones, Indoles, Acenaphthylene-1,2-dione | Piperidine / p-TSA | Three-Component Reaction | Functionalized Bis-indoles | nih.gov |
Photochemical Synthesis Routes
Photochemical reactions offer unique pathways for constructing complex cyclic systems under mild, metal-free conditions. researchgate.net These methods leverage light energy to induce transformations that are often difficult to achieve through thermal means.
The photo-Nazarov reaction has emerged as a key photochemical strategy for assembling the indeno[1,2-b]indole core. rsc.orgrsc.org This reaction involves a 4π-electrocyclization of a dialkenyl ketone precursor upon photochemical irradiation. rsc.org Specifically, the synthesis of the tetracyclic core of indole diterpenoids has been achieved via the photo-Nazarov cyclization of a 3-acylindole precursor. rsc.orgrsc.org
A significant characteristic of the photo-Nazarov cyclization is its stereoselectivity. The reaction typically proceeds through an excited-state process to generate a cis-fused hydrindanone system, which is the thermodynamically preferred isomer. researchgate.netrsc.orgrsc.org For instance, the irradiation of an appropriate alkenyl indolyl ketone with UV light (e.g., 254 nm or 365 nm) smoothly yields the cis-hydrindanone product. researchgate.netrsc.org While direct photocyclization of some indole-2-yl vinyl ketones can be challenging, N-Boc protected derivatives have been shown to cyclize efficiently under 365 nm UV light. researchgate.net This approach provides a viable route to the cis-fused indeno[1,2-b]indole skeleton, which can be a crucial intermediate for further synthetic elaborations. rsc.orgrsc.orgacs.org
Strategies for Regioselective and Stereoselective Syntheses
Controlling regioselectivity (where new bonds form) and stereoselectivity (the 3D arrangement of atoms) is paramount in modern organic synthesis, particularly for producing specific isomers of complex molecules like this compound.
A notable challenge in this area is overcoming the inherent cis-selectivity of the photo-Nazarov cyclization to access the trans-fused indeno[1,2-b]indole system, a structural motif present in many biologically active indole diterpenoids. rsc.orgrsc.org A multi-step strategy has been developed to convert the initial cis-fused product into the desired trans-isomer. This involves reducing the cis-hydrindanone, converting it to a cyclopentadiene, followed by dihydroxylation and reduction to an indoline. rsc.orgrsc.org The crucial step is a stereospecific hydride shift, which generates the final trans-fused system. rsc.orgrsc.org
For related heterocyclic systems, 1,3-dipolar cycloaddition reactions have proven effective for achieving high levels of regio- and stereoselectivity. For example, novel spiro[indeno[1,2-b]quinoxaline-pyrrolidine] hybrids have been synthesized with excellent yields and complete diastereomeric control. rsc.org These reactions involve the in situ generation of an azomethine ylide which then reacts with a dipolarophile. The regioselectivity is controlled to minimize steric repulsion and stabilize the transition state, leading to the formation of a single regioisomer with multiple contiguous stereocenters. rsc.org
Gold(I)-catalyzed cascade reactions have also been employed for the stereoselective synthesis of sulfur- and selenium-containing indeno[1,2-b]chromene derivatives, which are structural analogues. uniovi.es This process involves a double cyclization that proceeds through a key gold-cyclopropyl carbene intermediate, affording polycyclic structures stereoselectively. uniovi.es Furthermore, the use of chiral ligands with the gold(I) catalyst has enabled enantioselective versions of this transformation. uniovi.es
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. Several green methodologies have been developed for synthesizing this compound and its derivatives.
A key focus has been the use of water as a solvent and the development of reusable catalysts. One such method describes the synthesis of indeno[1,2-b]indolone derivatives using a copper ferrite (B1171679) nanocomposite anchored to a chitosan-bearing Schiff base (CuFe₂O₄@CS-SB). researchgate.netnih.gov This reaction is conducted in water under ultrasound irradiation, achieving excellent yields (95-99%) in very short reaction times (1-7 minutes). researchgate.net The catalyst is easily recoverable and reusable. researchgate.netnih.gov Another approach employs β-cyclodextrin as a supramolecular catalyst for synthesizing indeno[1,2-b]quinoxaline derivatives in water or in a solid state at room temperature, offering a mild, simple, and non-toxic alternative to conventional methods. nih.gov
Heterogeneous catalysts are also central to green synthesis. A CuO-supported zeolite-Y catalyst has been used for the synthesis of indeno[1,2-b]quinoline derivatives, providing excellent yields and allowing the catalyst to be recycled up to five times with only a marginal decrease in activity. rsc.orgnih.gov Similarly, ionic liquid-coated sulfonated carbon@titania composites have been used as recoverable solid acid catalysts for one-pot syntheses in aqueous media. rsc.org The development of organocatalysts, such as 3,5-bis(trifluoromethyl) phenylammonium triflate, also contributes to greener synthesis by providing efficient, metal-free catalytic systems. researchgate.net Furthermore, replacing hazardous reagents with environmentally friendly alternatives, like using glyoxylic acid monohydrate as a CO surrogate in palladium-catalyzed carbonylation reactions, represents another important green strategy. beilstein-journals.org
Table 2: Examples of Green Chemistry Approaches
| Catalyst | Solvent / Conditions | Key Green Feature(s) | Product Type | Reference |
|---|---|---|---|---|
| CuFe₂O₄@CS-SB nanocomposite | Water / Ultrasound | Reusable catalyst, water as solvent, energy efficient (ultrasound) | Indeno[1,2-b]indolone derivatives | researchgate.netnih.gov |
| β-Cyclodextrin (β-CD) | Water / Solid state | Reusable supramolecular catalyst, mild conditions, green solvent | Indeno[1,2-b]quinoxaline derivatives | nih.gov |
| CuO supported on zeolite-Y | Ethanol / Reflux | Recyclable heterogeneous catalyst | Indeno[1,2-b]quinoline derivatives | rsc.orgnih.gov |
| Ionic liquid coated C@TiO₂–SO₃H | Water | Reusable solid acid catalyst, aqueous media | Indeno[1,2-b]indole-9,10-diones | rsc.org |
| None (reaction in aqueous media) | Water : Ethanol (1:1) | Use of environmentally benign solvent | 11-Indolyl-11H-indeno[1,2-b]quinoxalin-11-ols | semanticscholar.org |
| Glyoxylic acid monohydrate | - | Environmentally friendly CO surrogate | Isoindolo[2,1-a]indol-6-one | beilstein-journals.org |
| 3,5-Bis(trifluoromethyl) phenylammonium triflate | Ethanol | Green organocatalyst, simple operation | Indeno[1,2-b]pyridines | researchgate.net |
Chemical Transformations and Functionalization of Indeno 1,2 B Indol 10 5h One Scaffolds
Derivatization Strategies on the Indeno[1,2-b]indole (B1252910) Framework
The indeno[1,2-b]indole framework offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives. nih.govresearchgate.net These derivatization strategies are crucial for tuning the electronic and steric properties of the molecule, which in turn can influence its biological activity. nih.govresearchgate.netresearchgate.net
Substitutions on the Indole (B1671886) Nitrogen (N5-Position)
The nitrogen atom at the 5-position (N5) of the indole ring is a common site for substitution. Alkylation of this nitrogen is a frequently employed strategy. For instance, the introduction of an alkyl group on the indole nitrogen can lead to a Heck cyclization instead of a cycloaminocarbonylation, demonstrating how substitution at this position can direct the outcome of subsequent reactions. nih.govbeilstein-journals.org
One notable example involves the synthesis of 5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione, a precursor to potent protein kinase CK2 inhibitors. nih.govresearchgate.net The addition of an isopropyl group at the N5-position significantly enhances the inhibitory activity compared to the unsubstituted parent compound. nih.gov Research has shown that N-phenethyl substitution on the C-ring can convert ketonic indeno[1,2-b]indole-9,10-dione derivatives into efficient inhibitors of the breast cancer resistance protein ABCG2. researchgate.net
| Precursor | Substituent at N5 | Resulting Compound |
| Indeno[1,2-b]indole-9,10-dione | Isopropyl | 5-Isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione |
| 2-(2-bromophenyl)-1H-indoles | Alkyl | Indeno[1,2-b]indol-10(5H)-ones |
Modifications of the Aromatic Rings
Modifications to the aromatic rings of the indeno[1,2-b]indole scaffold are another key strategy for diversification. These substitutions can influence the electronic properties and intermolecular interactions of the resulting compounds.
Halogenation of the aromatic rings has been shown to be a particularly effective strategy for enhancing biological activity. For example, the introduction of bromine atoms to the A-ring of 5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione significantly increases its potency as a CK2 inhibitor. researchgate.net Specifically, 1,3-dibromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione was found to be a highly active compound. nih.gov
Furthermore, the introduction of a prenyl alcohol group at the C4-position, in conjunction with an N5-isopropyl substituent, leads to a significant increase in CK2 inhibitory activity. nih.gov This highlights the synergistic effect of substitutions on different parts of the scaffold. Phenolic derivatives, created through modifications on the D-ring, have also been synthesized and evaluated for their inhibitory activities. researchgate.netresearchgate.net
| Parent Scaffold | Aromatic Ring Modification | Resulting Compound |
| 5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione | 1,3-Dibromo substitution | 1,3-dibromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione |
| 5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione | 4-(3-methylbut-2-enyloxy) substitution | 5-isopropyl-4-(3-methylbut-2-enyloxy)-5,6,7,8-tetrahydro-indeno[1,2-b]indole-9,10-dione |
Transformations at the Carbonyl Group and Adjacent Positions
The carbonyl group at the 10-position and its adjacent carbons are reactive sites that can be targeted for various transformations. The electronic effect of the carbonyl group at the C-3 position is crucial for intramolecular cyclization reactions. nih.govarkat-usa.org
Palladium-catalyzed tandem cyclization and carbonylation of 2-alkynylanilines is a method used to construct the indeno[1,2-b]indol-10(5H)-one scaffold itself. bohrium.comrsc.org This highlights the importance of the carbonyl group in the formation of the core structure. Once formed, this carbonyl group can undergo further reactions. For instance, it can participate in cycloaddition reactions to form more complex polycyclic systems.
Annulation Reactions for Novel Polycyclic Systems
Annulation reactions, which involve the formation of a new ring fused to the existing scaffold, are a powerful tool for generating novel polycyclic systems from this compound. These reactions significantly increase the structural complexity and can lead to compounds with unique three-dimensional shapes and biological properties.
Formation of Spiro-Heterocyclic Derivatives
The carbonyl group of this compound and its quinoxaline (B1680401) analogue, 11H-indeno[1,2-b]quinoxalin-11-one, is a key functional group for the synthesis of spiro-heterocyclic derivatives. researchgate.net Spiro compounds, where two rings share a single common atom, are of great interest in medicinal chemistry due to their rigid structures. rsc.org
One common approach is the one-pot, multi-component reaction involving indeno[1,2-b]quinoxalin-11-one, an amino acid, and a suitable dipolarophile. nih.gov This strategy allows for the construction of complex spiro-pyrrolidine and spiro-pyrrolizine systems fused to the indenoquinoxaline core. For example, the reaction of 11H-indeno[1,2-b]quinoxalin-11-one with L-proline and various dipolarophiles leads to the formation of spiro[indeno[1,2-b]quinoxaline-11,3′-pyrrolizine] derivatives. mdpi.com Similarly, spiro[indeno[1,2-b]pyran-4,3′-indoline] derivatives can be synthesized through reactions involving indan-1,3-dione. researchgate.net
| Starting Material | Reagents | Spiro-Heterocyclic Product |
| 11H-indeno[1,2-b]quinoxalin-11-one | L-proline, Malononitrile derivatives | Spiro[indeno[1,2-b]quinoxaline-11,3′-pyrrolizine]-dicarbonitriles mdpi.com |
| Indan-1,3-dione | 3-dicyanomethylidene-2-oxoindolines | 2-amino-3-cyanospiro{5H-indeno[1,2-b]pyrane-4,3'-(1'-substitutedindoline)}-2',5-diones researchgate.net |
| 11H-indeno[1,2-b]quinoxalin-11-one | L-tryptophan, β-nitrostyrenes | Spiro[indeno[1,2-b]quinoxaline-pyrrolidine] hybrids rsc.org |
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition is a powerful and widely used method for the construction of five-membered heterocyclic rings. rsc.org In the context of the indeno[1,2-b]indole scaffold, this reaction typically involves the in situ generation of an azomethine ylide from 11H-indeno[1,2-b]quinoxalin-11-one and an amino acid. rsc.org This ylide then reacts with a dipolarophile to form a spiro-pyrrolidine ring.
These reactions are often highly regio- and stereoselective. rsc.orgmdpi.com For instance, the 1,3-dipolar cycloaddition of azomethine ylides generated from indenoquinoxalinone and L-proline with arylidene malononitriles has been studied, with the regioselectivity depending on the substituents on the dipolarophile. rsc.org This methodology has been successfully applied to synthesize a variety of complex spiro-heterocycles, including those containing indole and pyrrolizine moieties. rsc.orgrsc.org
| Ketone Component | Amine Component | Dipolarophile | Cycloaddition Product |
| 11H-indeno[1,2-b]quinoxalin-11-one | L-proline | Cyclopropenes | Spiro-fused 11H-indeno[1,2-b]quinoxaline and cyclopropa[a]pyrrolizine rsc.org |
| 11H-indeno[1,2-b]quinoxalin-11-one | L-tryptophan | β-nitrostyrenes | Spiro[indeno[1,2-b]quinoxaline-pyrrolidine] hybrids rsc.org |
| 11H-indeno[1,2-b]quinoxalin-11-one | L-proline | Arylidene malononitriles | Spiro[indeno[1,2-b]quinoxaline-11,3′-pyrrolizine]-dicarbonitriles rsc.org |
Oxidative Transformations and Quinone Formation
The indeno[1,2-b]indole skeleton, particularly its partially saturated derivatives, can undergo oxidative transformations to yield highly functionalized systems, including phenolic intermediates and para-quinones. These reactions primarily focus on the modification of the D-ring of the tetracyclic structure.
A common strategy involves a two-step oxidation sequence starting from 5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-diones. The first step is an aromatization of the D-ring to create a phenolic system. This dehydrogenation is effectively carried out by heating the tetrahydroindeno[1,2-b]indole-9,10-dione derivatives with 10% Palladium on carbon (Pd/C) in a high-boiling solvent like diphenyl ether. nih.govnih.gov This reaction transforms the dione (B5365651) into a 9-hydroxy-5H-indeno[1,2-b]indol-10-one. nih.govnih.gov
The resulting phenolic indenoindoles serve as precursors for the formation of quinone derivatives. Subsequent oxidation of the 9-hydroxy-5H-indeno[1,2-b]indol-10-ones yields the corresponding 5H-indeno[1,2-b]indole-6,9,10-triones, which feature a para-quinone system on the D-ring. nih.gov This transformation can be achieved using molecular oxygen in the presence of salcomine, which is ethylenebis(salicylimine) cobalt(II), at room temperature. nih.gov An alternative reagent for this oxidation is Phenyliodine bis(trifluoroacetate) (PIFA). researchgate.net Yields for this quinone formation are generally good, although they can be influenced by the substitution pattern on the indole nitrogen. nih.gov
The table below summarizes the synthesis of various 5H-indeno[1,2-b]indole-6,9,10-trione derivatives from their corresponding phenolic precursors.
| Compound | R¹ Substituent | R² Substituent | Reagents and Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 7a | H | H | salcomine (1.8 eq.), DMF, O₂, room temp., 27 h | 95 | nih.gov |
| 7b | CH₃ | H | 85 | nih.gov | |
| 7c | H | CH₃ | 91 | nih.gov | |
| 7d | C₂H₅ | H | 88 | nih.gov | |
| 7e | H | C₂H₅ | 86 | nih.gov | |
| 7f | i-C₃H₇ | H | 89 | nih.gov | |
| 7g | H | i-C₃H₇ | 14 | nih.gov |
Reduction Reactions and Saturated Analogues
Reduction reactions of the indeno[1,2-b]indole framework are employed to access its partially or fully saturated analogues. These transformations can target specific functional groups, such as carbonyls or the double bonds within the heterocyclic system.
One method to generate partially saturated indeno[1,2-b]indoles involves the deoxygenation of vicinal dihydroxy derivatives. The reaction of ninhydrin (B49086) with enaminones produces vic-dihydroxy-indeno[1,2-b]indole-9,10-diones, which can then be deoxygenated. nih.govnih.gov Treatment with tetraethylthionylamide is an effective method for this transformation, affording 5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-diones. nih.gov
Another approach to saturated systems involves the deoxygenation of a ketone function, such as the one found in a trans-fused hydrindanone derivative of the indeno[1,2-b]indole core. A robust method for this transformation is a two-step process. First, the ketone is converted into a 1,3-dithiolane. Subsequently, the dithiolane is reduced using Raney® Ni, resulting in the complete removal of the carbonyl group and formation of a methylene (B1212753) unit. rsc.org This sequence was utilized in the synthesis of the tetracyclic core of janthitrem B. rsc.org
Furthermore, the indole moiety itself can be reduced to an indoline. This hydrogenation can be achieved using standard methods, such as catalytic hydrogenation, providing access to analogues with a saturated nitrogen-containing five-membered ring. rsc.org
The table below details examples of reduction reactions applied to the indeno[1,2-b]indole scaffold.
| Precursor Type | Reaction | Reagent(s) | Product Type | Reference |
|---|---|---|---|---|
| vic-Dihydroxyindeno[1,2-b]indole-9,10-dione | Deoxygenation | Tetraethylthionylamide | 5,6,7,8-Tetrahydroindeno[1,2-b]indole-9,10-dione | nih.gov |
| trans-Indanone derivative | Deoxygenation | 1. 1,2-Ethanedithiol, BF₃·OEt₂ 2. Raney® Ni | trans-Fused indeno[1,2-b]indole | rsc.org |
| Indole derivative | Hydrogenation | Not specified (standard methods) | Indoline derivative | rsc.org |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like indeno[1,2-b]indol-10(5H)-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom. The complete ¹H and ¹³C assignments for bioactive indeno[1,2-b]indole-10-one derivatives have been successfully achieved through the combined use of one-dimensional and two-dimensional NMR experiments. nih.gov
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of this compound, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, generally between δ 6.5 and 8.0 ppm. nih.gov The exact chemical shifts and splitting patterns are dependent on the substitution on the fused ring system. For instance, in 9-hydroxy-substituted derivatives, the aromatic protons appear in a range from 6.62 to 7.34 ppm. nih.gov The proton of the hydroxyl group (-OH) appears as a broad singlet, which can be found at varying chemical shifts, such as around 9.53 ppm in DMSO-d₆. nih.gov The N-H proton of the indole (B1671886) ring also gives a characteristic signal, often a broad singlet, whose position is sensitive to solvent and concentration.
Table 1: Representative ¹H NMR Data for Substituted this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |
|---|---|---|
| 9-Hydroxy-5-(3-phenylpropyl)-5H-indeno[1,2-b]indole-10-one | DMSO-d₆ | 9.53 (bs, 1H, OH), 7.34–7.23 (m, 8H, Harom), 7.10–6.96 (m, 3H, Harom), 6.62 (m, 1H, Harom), 4.39 (t, 2H, NCH₂), 2.74 (t, 2H, CH₂), 2.12 (m, 2H, CH₂) nih.gov |
| 9-Hydroxy-7-phenyl-5-(2-phenylethyl)-5H-indeno[1,2-b]indole-10-one | CDCl₃ | 7.53 (d, 2H), 7.44 (t, 2H), 7.38–7.03 (m, 9H), 6.91 (s, 1H), 6.82 (s, 1H), 6.72 (d, 1H), 6.42 (bs, 1H, OH), 4.36 (t, 2H, CH₂N), 3.14 (t, 2H, CH₂Ph) nih.gov |
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound and its derivatives shows distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the ketone group is particularly characteristic, appearing far downfield in the spectrum, typically in the range of δ 180-200 ppm. A complete spectral assignment for the indeno[1,2-b]indole-10-one scaffold has been previously established. researchgate.net Carbons in the aromatic rings appear between approximately δ 110 and 150 ppm. rsc.org The specific chemical shifts provide insight into the electronic environment of each carbon, which is influenced by substituent effects. nih.govrsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, the key absorptions confirm its structural features. The spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically observed in the region of 1665–1710 cm⁻¹. nih.govias.ac.in Another significant peak is the N-H stretching vibration of the indole moiety, which appears as a sharp to broad band around 3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, while aromatic C=C stretching absorptions appear in the 1450–1610 cm⁻¹ region. vscht.czresearchgate.net
Table 2: Characteristic IR Absorption Frequencies for Substituted this compound Derivatives
| Compound | Characteristic Absorption Bands (ν, cm⁻¹) | Functional Group |
|---|---|---|
| 9-Hydroxy-5-(3-phenylpropyl)-5H-indeno[1,2-b]indole-10-one | 3441, 1665, 1603 nih.gov | O-H, C=O, C=C (aromatic) |
| 9-Hydroxy-7-phenyl-5-(2-phenylethyl)-5H-indeno[1,2-b]indole-10-one | 3428, 1665, 1633, 1600 nih.gov | O-H, C=O, C=C (aromatic) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₅H₉NO. chemspider.com High-resolution mass spectrometry (HRMS) can confirm this formula by providing a highly accurate mass measurement, with the expected monoisotopic mass being 219.068414 Da. chemspider.com In electron ionization (EI) mass spectrometry, the molecule would exhibit a molecular ion peak (M⁺) at m/z 219. Subsequent fragmentation could involve the loss of neutral molecules such as carbon monoxide (CO) from the ketone group, a common fragmentation pathway for such compounds.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for the parent this compound is not detailed in the provided sources, studies on closely related indeno-fused heterocyclic systems, such as 11H-indeno[1,2-b]quinoxalin-11-one, demonstrate the utility of this method. researchgate.net Such analyses confirm the planarity of the fused ring system and reveal how molecules pack in the crystal lattice, often stabilized by intermolecular forces like hydrogen bonds and π–π stacking interactions. researchgate.netmdpi.com For this compound, crystallography would confirm the geometry of the fused rings and show intermolecular hydrogen bonding involving the N-H group and the carbonyl oxygen.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.
Column Chromatography: This is a standard purification technique used after chemical synthesis. For derivatives of this compound, silica (B1680970) gel column chromatography is commonly employed, using a mobile phase consisting of a solvent mixture like ethyl acetate (B1210297) and cyclohexane (B81311) to isolate the desired product from reaction byproducts and starting materials. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for assessing the purity of the final compound. Reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common configuration for analyzing indole derivatives. sielc.comresearchgate.net This technique can effectively separate the target compound from even minor impurities, allowing for accurate quantification of its purity.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometrical Parameters
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in determining the geometrical parameters and electronic properties of compounds like indeno[1,2-b]indol-10(5H)-one.
HOMO-LUMO Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.
In a computational study of near-infrared-absorbing indeno[1,2-b]indole (B1252910) analogues for organic photovoltaic devices, the HOMO-LUMO gap of a reference molecule, INTIC, which contains the indeno[1,2-b]indole core, was analyzed. The calculated HOMO-LUMO energy gaps for the reference molecule and its designed analogues (DF1–DF5) are presented in the table below. A smaller HOMO-LUMO gap generally correlates with higher reactivity and is a desirable characteristic for applications in organic electronics. Among the designed molecules, DF5 exhibited the lowest HOMO-LUMO bandgap energy (Eg) of 1.82 eV.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| R (INTIC) | -5.21 | -3.32 | 1.89 |
| DF1 | -5.23 | -3.36 | 1.87 |
| DF2 | -5.24 | -3.39 | 1.85 |
| DF3 | -5.27 | -3.41 | 1.86 |
| DF4 | -5.29 | -3.43 | 1.86 |
| DF5 | -5.31 | -3.49 | 1.82 |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, prone to nucleophilic attack.
For heterocyclic systems related to this compound, such as pyridyl- and indoleninyl-substituted pyrimido[1,2-b]indazoles, Hirshfeld surface analysis mapped with the electrostatic potential has been used to visualize charge-induced interactions. This analysis reveals electron-deficient sites and negative potential regions, which are crucial for understanding intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones.
Descriptor Selection and Model Development
The development of a robust QSAR model begins with the selection of appropriate molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical.
A QSAR model was developed for a series of indeno[1,2-b]indole derivatives with inhibitory activity against Casein kinase II (CK2), a target in cancer therapy. nih.gov The model was built using a training set of twenty active indeno[1,2-b]indoles. mdpi.com The goal of the QSAR study was to establish a correlation between the physicochemical properties of these compounds and their biological activities. mdpi.comproquest.com
Model Validation and Predictive Capabilities
The validation of a QSAR model is a critical step to ensure its reliability and predictive power. This is typically done using both internal and external validation techniques. Internal validation often involves cross-validation, while external validation is performed using a test set of compounds that were not used in the model development.
The QSAR model for the indeno[1,2-b]indole derivatives was challenged against a test set of ten compounds from the same chemical class. mdpi.com This validated model was subsequently used to predict the pIC50 values of a different class of compounds, naphtho[2,3-b]furan-4,9-diones, as potential CK2 inhibitors. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.
Molecular docking studies have been performed on derivatives of indeno[1,2-b]indole to understand their interactions with biological targets. For instance, to investigate their potential anticancer effects, docking simulations of indeno[1,2-b]indole derivatives were carried out with the active site of human Matrix Metalloproteinase-9 (MMP-9). researchgate.net These simulations help to determine the probable binding mode of the compounds. researchgate.net Similarly, docking studies of other indole-containing compounds have been conducted to elucidate their binding modes with target proteins.
Pharmacophore Modeling for Key Binding Features
Pharmacophore modeling is a crucial computational method that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This approach has been successfully applied to the indeno[1,2-b]indole scaffold to elucidate the key binding features required for its inhibitory activity, particularly against human protein kinase CK2, a target implicated in various cancers. nih.gov
A common feature pharmacophore model was generated for a series of indeno[1,2-b]indole-type CK2 inhibitors. nih.gov This model was developed to better understand the binding requirements for these inhibitors. The study identified nine common chemical features essential for the interaction with the kinase. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, which are critical for the specific recognition and binding to the active site of the target protein.
The developed pharmacophore model serves as a valuable template for designing new indeno[1,2-b]indole derivatives with potentially enhanced inhibitory activity. By ensuring that new designs incorporate these key pharmacophoric features, researchers can prioritize the synthesis of compounds with a higher probability of being active.
Table 1: Key Pharmacophoric Features for Indeno[1,2-b]indole-Type CK2 Inhibitors
| Feature Type | Role in Binding |
|---|---|
| Hydrogen Bond Acceptors | Interact with key amino acid residues in the ATP-binding site of CK2. |
| Aromatic Rings | Participate in π-π stacking interactions with aromatic residues in the active site. |
| Hydrophobic Groups | Occupy hydrophobic pockets within the binding site, contributing to binding affinity. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are powerful computational tools that provide a dynamic view of the conformational changes and binding interactions between a ligand and its target protein over time. While specific MD simulation studies on this compound are not extensively detailed in the provided search results, the application of this technique to closely related scaffolds highlights its importance in understanding binding stability and dynamics.
For instance, a study on novel indeno[1,2-b]pyrrol-4(1H)-one derivatives, a related heterocyclic system, employed MD simulations to investigate their potential as inhibitors of the SARS-CoV-2 main protease. plos.org These simulations are crucial for assessing the stability of the ligand-protein complex, analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand, and identifying key interacting residues. researchgate.net Similarly, MD simulations have been used to study the binding modes of indeno[1,2-b]quinoline-9,11-diones with DNA, demonstrating the utility of this method in elucidating the interactions of indeno-based scaffolds with biological macromolecules. nih.gov
These studies on related compounds underscore the potential of MD simulations to:
Analyze the conformational flexibility of the this compound scaffold upon binding to its target.
Determine the stability of the ligand-protein complex over time.
Identify and characterize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.
Provide insights into the dynamic behavior of the binding process, which can aid in the design of inhibitors with improved binding kinetics.
In Silico Screening and Database Mining for Novel Scaffolds
The pharmacophore models developed for indeno[1,2-b]indole derivatives serve as excellent tools for in silico screening and database mining to identify novel chemical scaffolds with similar biological activities. nih.gov Virtual screening of large compound databases allows for the rapid and cost-effective identification of potential hit compounds.
In one such study, the pharmacophore model generated for indeno[1,2-b]indole-type CK2 inhibitors was used to search the ZINC compound database. nih.gov This virtual screening aimed to discover new, structurally diverse compounds that could act as potent and selective CK2 inhibitors. The screening process involves fitting molecules from the database to the pharmacophore model and ranking them based on how well they match the required chemical features.
This strategy led to the identification of several promising structures. nih.gov One of the selected compounds, bikaverin, a natural product, was subsequently tested and confirmed to be an active inhibitor of human recombinant CK2 with an IC50 value of 1.24 µM. nih.gov This successful application demonstrates the power of pharmacophore-based virtual screening in discovering novel scaffolds for drug development.
Table 2: Example of a Hit Compound Identified Through Database Mining
| Compound | Source Database | Target | Biological Activity (IC50) |
|---|---|---|---|
| Bikaverin | ZINC | Human Protein Kinase CK2 | 1.24 µM nih.gov |
This approach not only expands the chemical space for a particular biological target but also provides a starting point for the development of new classes of therapeutic agents based on the indeno[1,2-b]indole framework and other novel scaffolds.
Mechanistic and Structure Activity Relationship Sar Investigations of Biological Activities
Inhibition of Protein Kinases
Derivatives of indeno[1,2-b]indol-10(5H)-one have been extensively studied as inhibitors of protein kinases, particularly those implicated in cancer cell proliferation and survival.
Casein Kinase 2 (CK2) Inhibition: Binding Modes and Structural Determinants
The indeno[1,2-b]indole (B1252910) framework is a recognized lead structure for the development of potent, ATP-competitive inhibitors of human protein kinase CK2, a key enzyme involved in cell growth, proliferation, and suppression of apoptosis. researchgate.net A variety of derivatives, including ketonic, phenolic, and quinonic compounds, have been synthesized and evaluated for their CK2 inhibitory activity. mdpi.com
One of the most potent inhibitors identified from this class is 5-isopropyl-4-(3-methylbut-2-enyloxy)-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (known as compound 4p), which exhibits an IC₅₀ value of 25 nM against the CK2 holoenzyme. researchgate.netmdpi.com Crystallographic studies of this compound in complex with the catalytic subunits of CK2 (CK2α and CK2α') revealed an unexpected binding mode. The inhibitor occupies the hydrophobic ATP-binding site; however, its hydrophobic substituents are oriented towards the solvent. A key feature of this interaction is the formation of hydrogen bonds between the two oxo groups of the inhibitor and a concealed water molecule, which in turn interacts with conserved residues within the active site. This water-mediated hydrogen-bonding network is considered a critical determinant of the high-affinity binding.
Structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent CK2 inhibition. Key findings indicate that substitutions at various positions on the four-ring scaffold can significantly influence activity and selectivity. For instance, an N-isopropyl group at position 5 and an alkoxy group at position 4 have been shown to increase the inhibitory potential of these compounds. researchgate.net
| Compound | Substitutions | CK2 IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4p | 5-isopropyl-4-(3-methylbut-2-enyloxy)-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione | 0.025 | researchgate.netmdpi.com |
| 4b | 5-isopropyl-7,8-dihydroindeno[1,2-b]indole-9,10(5H,6H)-dione | 0.11 | nih.gov |
| 5a | 5-isopropyl-5,6,7,8-tetrahydro-4H-indeno[1,2-b]indol-10(1H)-one | 0.17 | |
| 7a | 5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-6,9,10-trione | 0.43 | |
| 6b | 5-isopropyl-5H-indeno[1,2-b]indole-6,9,10-trione | - | nih.gov |
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
While the indeno[1,2-b]indole scaffold is a potent inhibitor of CK2, its activity against other kinases, such as Cyclin-Dependent Kinase 2 (CDK2), appears to be limited. Studies on compound 4b (5-isopropyl-7,8-dihydroindeno[1,2-b]indole-9,10(5H,6H)-dione) demonstrated high selectivity for CK2. nih.gov This compound was tested against a panel of 22 other human protein kinases and did not show significant inhibition, suggesting that the indeno[1,2-b]indole core is highly selective for CK2 over other kinases, including likely CDK2. nih.gov Research into CDK2 inhibition has focused on related but structurally distinct scaffolds, such as spiro-indeno[1,2-b]quinoxalines, which have been rationally designed as CDK2 inhibitors. tandfonline.comtandfonline.com
Modulators of ABC Transporters
Certain derivatives of indeno[1,2-b]indole, initially developed as CK2 inhibitors, have been repurposed as effective modulators of ATP-binding cassette (ABC) transporters, which are key mediators of multidrug resistance (MDR) in cancer.
Inhibition of CDC25 Phosphatases: Structural Features for Activity
The indeno[1,2-b]indole scaffold has been identified as a valuable lead structure for developing inhibitors against Cell Division Cycle 25 (CDC25) phosphatases, which are key regulators of the cell cycle and are often overexpressed in cancer. Specifically, derivatives belonging to the indeno[1,2-b]indoloquinone subseries have shown promise as inhibitors of CDC25A and CDC25C isoforms.
A screening of these quinone derivatives identified several compounds that inhibit CDC25A and CDC25C with IC50 values in the micromolar range. SAR studies revealed that substitutions on different rings of the indeno[1,2-b]indole core are crucial for activity. For example, a dual inhibitor of CDC25 and protein kinase CK2 was developed from this scaffold, featuring an isopropyl substituent at the N5 position of the C-ring and a methyl group at the 8-position of the D-ring. This specific substitution pattern was found to be favorable for achieving dual inhibitory activity.
Table 1: Inhibitory Activity of Indeno[1,2-b]indoloquinone Derivatives against CDC25 Phosphatases This table is interactive. You can sort and filter the data.
| Compound | R1 Substituent (N5) | R2 Substituent | CDC25A IC50 (µM) | CDC25C IC50 (µM) |
|---|---|---|---|---|
| 5c | Isopropyl | H | 1.8 | 3.1 |
| 5d | Isopropyl | 8-Methyl | 2.0 | 2.4 |
| 5e | Isopropyl | 7-Methyl | 3.5 | 4.0 |
| 5f | Isopropyl | 7,8-Dimethyl | 1.9 | 2.3 |
Antioxidant Properties and Radical Scavenging Mechanisms
Studies on the antioxidant potential of the indeno[1,2-b]indole class have primarily focused on the reduced form, 5,10-dihydroindeno[1,2-b]indoles. These compounds have demonstrated effective antioxidant and radical scavenging activities in various in vitro assays. Their mechanism of action is attributed to their ability to donate a hydrogen atom to neutralize free radicals.
The radical scavenging efficacy has been evaluated against stable free radicals such as 1,1-diphenyl-2-picryl-hydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) radical cation (ABTS•+). Furthermore, these derivatives have shown activity in scavenging superoxide (B77818) anion radicals (O₂•⁻) and hydrogen peroxide (H₂O₂), as well as demonstrating reducing power and ferrous ion (Fe²⁺) chelating abilities. The antioxidant capacity of these compounds is often compared to standard antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and α-tocopherol.
Antimicrobial Activities: In Vitro Efficacy and Proposed Mechanisms
While the broader class of indole-containing compounds is known to possess a wide range of antimicrobial properties, specific data on the in vitro efficacy of the this compound scaffold is limited in the available scientific literature.
Antibacterial Spectrum
Investigations into the antibacterial properties of specific this compound derivatives are not extensively documented. While some complex indole (B1671886) derivatives have been synthesized and tested against specific strains like Staphylococcus aureus and Escherichia coli, a comprehensive antibacterial spectrum for the core indeno[1,2-b]indole structure is not well-established. nih.gov One study noted that a series of newly isolated indole derivatives showed no significant antibacterial activity.
Antifungal Spectrum
Similar to the antibacterial data, there is a lack of specific research detailing the antifungal spectrum of this compound and its close analogs. While some natural and synthetic indole alkaloids are known to exhibit antifungal properties, dedicated studies to determine the in vitro efficacy and minimum inhibitory concentrations (MICs) of this particular indenoindole family against a panel of fungal pathogens have not been widely reported.
Cytotoxicity Studies in Cellular Models (in vitro)
Effects on Cancer Cell Lines
Derivatives of the indeno[1,2-b]indole scaffold have demonstrated significant cytotoxic and antiproliferative effects across a broad spectrum of human cancer cell lines. nih.gov These compounds often exhibit activity in the low micromolar range, indicating potent anticancer potential. nih.gov The core structure has been a focal point for the development of inhibitors targeting key cellular enzymes involved in cancer progression, such as protein kinase CK2. researchgate.netnih.gov
One derivative, a prenyloxy-substituted indeno[1,2-b]indole known as 4p, has shown potent, broad-spectrum anticancer activity. mdpi.com This compound is a highly effective inhibitor of the CK2 holoenzyme, with an IC50 value of 25 nM. mdpi.com Studies have confirmed its strong antiproliferative effects in various cancer cell lines, including A431 (skin carcinoma), A549 (lung carcinoma), and LNCaP (prostate cancer). mdpi.com Another study highlighted indeno[1,2-b]indoloquinones that displayed substantial antiproliferative activity against a wide panel of human cancer cell lines. nih.gov For instance, the indeno[1,2-b]indoloquinones 6b and 6c were effective inhibitors. nih.gov Compound 6b was also identified as a potent inhibitor of the leukemia-associated receptor tyrosine kinase FLT3, with an IC50 of 0.18 µM. nih.gov
Further modifications to the indeno[1,2-b]indole structure have yielded compounds with high potency. Spiro-indeno[1,2-b]quinoxalines linked with a benzimidazole (B57391) scaffold were screened against A549 non-small cell lung cancer (NSCLC) cells. tandfonline.com Many of these derivatives were found to be more active than the reference chemotherapy agent 5-fluorouracil (B62378) (5-FU). tandfonline.com Compound 6b from this series was particularly potent, with an IC50 value of 0.054 µM against A549 cells. tandfonline.com Other derivatives also showed IC50 values in the sub-micromolar range. tandfonline.com Similarly, indanone-based thiazolyl hydrazone (ITH) derivatives have shown promising activity against colorectal cancer cell lines. nih.gov One such compound, ITH-6, displayed IC50 values of 0.44 µM, 0.98 µM, and 0.41 µM on HT-29, COLO 205, and KM 12 cell lines, respectively. nih.gov
The table below summarizes the cytotoxic activity of selected indeno[1,2-b]indole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| ITH-6 | HT-29 | Colorectal Cancer | 0.44 | nih.gov |
| ITH-6 | COLO 205 | Colorectal Cancer | 0.98 | nih.gov |
| ITH-6 | KM 12 | Colorectal Cancer | 0.41 | nih.gov |
| Spiro-indeno[1,2-b]quinoxaline 6b | A549 | Non-Small Cell Lung Cancer | 0.054 | tandfonline.com |
| Spiro-indeno[1,2-b]quinoxaline 4a | A549 | Non-Small Cell Lung Cancer | 0.082 | tandfonline.com |
| Spiro-indeno[1,2-b]quinoxaline 6g | A549 | Non-Small Cell Lung Cancer | 0.091 | tandfonline.com |
| Spiro-indeno[1,2-b]quinoxaline 6d | A549 | Non-Small Cell Lung Cancer | 0.095 | tandfonline.com |
Influence on Cell Proliferation and Apoptosis Pathways
The cytotoxic effects of this compound and its derivatives are closely linked to their ability to modulate cell proliferation and induce programmed cell death, or apoptosis. researchgate.netmdpi.com A primary mechanism of action for many of these compounds is the inhibition of protein kinase CK2, a crucial regulator of cellular processes including the cell cycle, proliferation, and apoptosis. researchgate.netmdpi.com
The derivative 4p, a potent CK2 inhibitor, has been shown to effectively inhibit cell proliferation and migration in different cancer cell types. researchgate.netmdpi.com In A431 epidermoid carcinoma cells, treatment with 4p at a concentration of 20 μM led to the induction of apoptosis. researchgate.net The process of apoptosis is a key mechanism for eliminating potentially harmful cells, and its induction is a sought-after characteristic of anticancer agents. nih.gov The mechanism often involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov For instance, some indole alkaloids can induce apoptosis through the activation of caspase-9. nih.gov
Mechanistic studies on other related indanone derivatives have provided further insight into these pathways. The indanone-based thiazolyl hydrazone ITH-6 was found to arrest the cell cycle in the G2/M phase and trigger apoptosis in colorectal cancer cells. nih.gov This was accompanied by an increase in reactive oxygen species (ROS) and a significant decrease in glutathione (B108866) (GSH) levels. nih.gov Furthermore, ITH-6 was observed to inhibit the expression of NF-κB p65 and the anti-apoptotic protein Bcl-2, confirming its pro-apoptotic action. nih.gov The downregulation of Bcl-2 is a critical step in the intrinsic, or mitochondrial, pathway of apoptosis. frontiersin.org
Another novel indeno[1,2-b]pyridinone derivative, TI-1-190, has been characterized as a human topoisomerase IIα catalytic inhibitor. nih.gov This compound also demonstrates the ability to induce apoptosis, but notably, it does so through a caspase-3-independent pathway, distinguishing its mechanism from many other anticancer drugs. nih.govresearchgate.net
Subcellular Localization Studies and Their Implications for Activity
The biological activity of this compound derivatives is intrinsically linked to their ability to localize within specific subcellular compartments and interact with their molecular targets. While direct imaging studies on the subcellular distribution of the parent compound are limited, the mechanisms of action of its derivatives provide strong evidence for their sites of activity.
A significant number of indeno[1,2-b]indole derivatives function as inhibitors of protein kinase CK2. researchgate.netnih.gov CK2 is found in multiple cellular compartments, including the cytoplasm, the nucleus, and the cell membrane. The ability of these inhibitors to exert effects on processes like cell cycle progression and gene transcription suggests that they must be capable of crossing the cell and nuclear membranes to reach nuclear CK2. mdpi.com High and rapid cellular uptake has been confirmed for the CK2 inhibitor 4p, which reaches an intracellular concentration of approximately 5 µM after just one hour of incubation. mdpi.com
Furthermore, some derivatives have been specifically designed to target enzymes within the nucleus. The novel compound TI-1-190, an indeno[1,2-b]pyridinone derivative, acts as a DNA intercalative human topoisomerase IIα catalytic inhibitor. nih.gov Its mechanism as a DNA intercalator inherently requires it to localize within the cell nucleus and bind to the DNA double helix. This interaction is crucial for its ability to inhibit topoisomerase IIα, an enzyme vital for DNA replication and repair in highly proliferative cancer cells.
Other studies have investigated derivatives that interact with proteins on the cell surface. Phenolic indeno[1,2-b]indoles have been identified as potent and selective inhibitors of the breast cancer resistance protein ABCG2. nih.govresearchgate.netnih.gov ABCG2 is an ATP-binding cassette (ABC) transporter, a type of transmembrane protein that functions as an efflux pump. nih.govresearchgate.net The ability of these phenolic derivatives to inhibit ABCG2 indicates their localization at the cell membrane, where they can interact with the transporter and modulate its activity. nih.govresearchgate.net This interaction suggests a different subcellular site of action compared to the nuclear-localizing topoisomerase inhibitors or the multi-compartmental CK2 inhibitors.
Review and Future Perspectives in Indeno 1,2 B Indol 10 5h One Research
Current Challenges in Synthesis and Derivatization
The synthesis of the indeno[1,2-b]indol-10(5H)-one core and its derivatives, while achievable through various routes, presents several challenges that can limit the exploration of its chemical space and the development of structure-activity relationships (SAR).
Introducing substituents at specific positions of the indeno[1,2-b]indole (B1252910) nucleus, particularly at the 2- and 3-positions, has been historically challenging, with limited reports in the literature. tandfonline.com The development of novel synthetic routes that allow for the facile introduction of a wide range of functional groups at various positions is crucial for expanding the diversity of accessible analogs. A notable advancement in this area is the use of a photo-Nazarov cyclization of a 3-acylindole precursor to construct the indeno[1,2-b]indole core. rsc.orgnih.gov However, this method initially yields the thermodynamically preferred cis-hydrindanone, requiring further steps to achieve the desired trans-fusion present in many biologically active indole (B1671886) diterpenoids. rsc.orgnih.gov
Furthermore, the derivatization of the core structure to fine-tune its physicochemical and pharmacological properties can be intricate. For example, while the synthesis of phenolic derivatives has been achieved, the reaction conditions, such as refluxing in high-boiling solvents like diphenyl ether with a palladium-carbon catalyst, can be harsh and may not be compatible with sensitive functional groups. researchgate.net The synthesis of N-substituted derivatives, which is important for modulating properties like solubility and cell permeability, often requires high temperatures and long reaction times, particularly when using conventional alkylation methods. luc.edu
The table below summarizes some of the synthetic challenges and the reported yields for selected this compound derivatives.
| Compound | Synthetic Challenge | Reported Yield | Reference |
| 9-Hydroxy-5-(2-phenylethyl)-5H-indeno[1,2-b]indole-10-one | Multi-step synthesis, purification | 53% | nih.gov |
| 9-Hydroxy-5-(3-phenylpropyl)-5H-indeno[1,2-b]indole-10-one | Multi-step synthesis, purification | 64% | nih.gov |
| 9-Hydroxy-5-[2-(3-methoxyphenyl)ethyl]-5H-indeno[1,2-b]indole-10-one | Multi-step synthesis, purification | 50% | nih.gov |
| 9-Hydroxy-7-phenyl-5-(2-phenylethyl)-5H-indeno[1,2-b]indole-10-one | Multi-step synthesis, purification | 55% | nih.gov |
Emerging Areas in Computational Design and Prediction
Computational chemistry has become an indispensable tool in the rational design and optimization of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling are increasingly being employed to predict the biological activity of novel compounds and to understand the structural features that govern their interactions with biological targets. longdom.orgmdpi.com
QSAR models have been successfully developed for indeno[1,2-b]indole derivatives, providing valuable insights into the relationship between their physicochemical properties and their inhibitory activity against targets like Casein Kinase 2 (CK2). mdpi.comnih.gov These models can predict the IC50 values of new compounds before their synthesis, thereby prioritizing the most promising candidates for chemical synthesis and biological evaluation. mdpi.comnih.gov For instance, a robust QSAR model was developed for a series of indeno[1,2-b]indoles, which was then used to predict the activity of new derivatives. nih.gov
Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives within the active sites of their target proteins. nih.gov These studies have revealed that the indeno[1,2-b]indole scaffold can occupy the hydrophobic ATP-binding pocket of kinases like CK2. nih.govresearchgate.net The orientation of the molecule within the binding site and the specific interactions with key amino acid residues can be visualized, providing a basis for the rational design of more potent and selective inhibitors. nih.gov For example, docking studies have shown that the hydrophobic substituents on the indeno[1,2-b]indole ring can point towards the solvent, while the oxo groups can form hydrogen bonds with a hidden water molecule in the active site of CK2. nih.gov
Pharmacophore modeling is another powerful computational technique that has been applied to this class of compounds. nih.gov By identifying the common chemical features of active indeno[1,2-b]indole derivatives, a pharmacophore model can be generated and used to screen virtual compound libraries for new scaffolds with the potential to inhibit the target of interest. nih.gov This approach has led to the identification of novel CK2 inhibitors. nih.gov
The table below presents a summary of computational studies performed on this compound derivatives.
| Computational Method | Target | Key Findings | Reference |
| QSAR | Casein Kinase 2 (CK2) | Developed a predictive model for IC50 values of indeno[1,2-b]indole derivatives. | mdpi.comnih.gov |
| Molecular Docking | Casein Kinase 2 (CK2) | Revealed an unexpected binding mode with hydrophobic groups oriented towards the solvent. | nih.gov |
| Pharmacophore Modeling | Casein Kinase 2 (CK2) | Generated a model that led to the identification of new inhibitor scaffolds. | nih.gov |
| ADMET Profiling | Various | Confirmed favorable pharmacokinetic attributes of designed derivatives. | longdom.org |
Advancements in Understanding Biological Mechanisms of Action
Significant progress has been made in elucidating the biological mechanisms of action of this compound derivatives. These compounds have been shown to interact with a variety of biological targets, with protein kinases being a prominent class.
A primary target of many this compound derivatives is Casein Kinase 2 (CK2), a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival. sciforum.netnih.gov Several indeno[1,2-b]indole derivatives have been identified as potent and selective ATP-competitive inhibitors of human CK2. nih.gov For example, the compound 5-isopropyl-7,8-dihydroindeno[1,2-b]indole-9,10(5H,6H)-dione was found to inhibit human CK2 with an IC50 of 0.11 µM and a Ki of 0.06 µM, while showing no significant inhibition of 22 other human protein kinases. nih.gov Structure-activity relationship studies have shown that substitutions on the indeno[1,2-b]indole scaffold can significantly impact CK2 inhibitory activity. researchgate.net
In addition to CK2, some this compound derivatives have been found to inhibit the ATP-binding cassette (ABC) transporter ABCG2 (also known as breast cancer resistance protein or BCRP). researchgate.netnih.gov ABCG2 is a transmembrane protein that can efflux a wide range of chemotherapeutic drugs from cancer cells, leading to multidrug resistance. nih.gov Interestingly, phenolic derivatives of indeno[1,2-b]indole were found to be potent and selective inhibitors of ABCG2, and they stimulated the basal ATPase activity of the transporter, suggesting a distinct binding site compared to ketonic derivatives. researchgate.netnih.gov This dual inhibition of a protein kinase and a drug efflux pump presents a promising strategy for overcoming drug resistance in cancer.
The table below highlights the biological targets of selected this compound derivatives and their corresponding activities.
| Compound | Biological Target | Activity (IC50) | Key Findings | Reference |
| 5-isopropyl-7,8-dihydroindeno[1,2-b]indole-9,10(5H,6H)-dione | Casein Kinase 2 (CK2) | 0.11 µM | Selective, ATP-competitive inhibitor. | nih.gov |
| 5-isopropyl-1-methyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione | Casein Kinase 2 (CK2) | 0.11 µM | Potent inhibitor. | nih.gov |
| 1,3-dibromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione | Casein Kinase 2 (CK2) | 0.11 µM | Potent inhibitor. | nih.gov |
| Phenolic indeno[1,2-b]indole derivatives | ABCG2 | - | Potent and selective inhibitors, stimulate ATPase activity. | researchgate.netnih.gov |
Potential for Rational Design of Advanced Chemical Probes and Biologically Active Agents
The this compound scaffold represents a versatile template for the rational design of advanced chemical probes and novel biologically active agents. tudublin.ienih.gov The accumulated knowledge of its synthesis, derivatization, computational modeling, and biological mechanisms of action provides a solid foundation for future drug discovery efforts.
The potential for fine-tuning the biological activity of these compounds through targeted chemical modifications is a significant advantage. By carefully selecting and positioning substituents on the indeno[1,2-b]indole ring system, researchers can optimize potency, selectivity, and pharmacokinetic properties. longdom.org For example, the introduction of small lipophilic substituents can significantly increase cytotoxic potency. nih.gov The ability to create derivatives that are selective for either CK2 or ABCG2, or that possess dual inhibitory activity, highlights the tunability of this scaffold. nih.gov
The development of chemical probes based on the this compound scaffold can be a valuable tool for studying the biology of their target proteins. These probes can be used to investigate the physiological and pathological roles of targets like CK2 and ABCG2 in various cellular processes and diseases.
Looking forward, the rational design of next-generation this compound derivatives will likely involve a combination of synthetic chemistry, computational modeling, and biological evaluation. The exploration of new synthetic methodologies to access a wider range of derivatives will be crucial. tandfonline.com Continued application of computational tools will guide the design of compounds with improved properties. mdpi.com A deeper understanding of the interactions between these compounds and their biological targets at the molecular level will enable the design of more potent and selective agents. nih.gov The promising anticancer and other biological activities of this class of compounds suggest that the this compound scaffold will continue to be a fruitful area of research for the development of novel therapeutics. mdpi.comnih.gov
Q & A
Q. What are the most efficient synthetic routes to indeno[1,2-b]indol-10(5H)-one and its derivatives?
this compound can be synthesized via Pd-catalyzed cyclocarbonylation of 2-(2-bromoaryl)indoles under atmospheric CO pressure. This method yields high regioselectivity depending on the substitution pattern of the indole substrate. For example, N-substituted indoles produce indeno[1,2-b]indol-10(5H)-ones, while N-unsubstituted indoles form isoindoloindolones . Tetrapropylammonium bromide (TPAB) has also been used as a recyclable catalyst for related benzofuran derivatives, suggesting potential adaptability for optimizing indenoindole synthesis .
Q. How can structural characterization of this compound derivatives be performed?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and scaffold integrity (e.g., chemical shifts at δ 7.2–8.5 ppm for aromatic protons) .
- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 524.1001 for nitro-substituted derivatives) .
- X-ray crystallography : For resolving binding modes in enzyme complexes (e.g., CK2α interactions) .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : CK2 inhibition measured via IC₅₀ values (e.g., 25 nM for 4p derivatives in prostate cancer cells) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 10 µM for SARS-CoV-2 Mpro inhibitors) .
Advanced Research Questions
Q. How do substituent modifications influence structure-activity relationships (SAR) in CK2 inhibition?
- Position 5 : An N-isopropyl group enhances CK2 binding affinity by filling a hydrophobic pocket .
- Position 4 : Alkoxy groups (e.g., 3-methylbut-2-enyloxy) improve solubility and intracellular activity .
- Position 7 : Alkyl substituents (e.g., methyl) reduce steric hindrance, optimizing ATP-binding site interactions . Contradictory binding modes ("hydrophobic-in/oxygen-out" vs. "hydrophobic-out/oxygen-in") highlight the need for co-crystallization studies to resolve SAR ambiguities .
Q. What computational strategies validate this compound derivatives as antiviral agents?
- Molecular docking : Predicts binding to SARS-CoV-2 Mpro active sites (e.g., compound 5f with a docking score of −9.2 kcal/mol) .
- DFT calculations : Correlate HOMO-LUMO gaps (e.g., 3.5–4.0 eV) with charge transport in semiconductor applications .
- MD simulations : Assess stability of enzyme-inhibitor complexes over 100 ns trajectories .
Q. How can HOMO-LUMO engineering enhance optoelectronic properties of this compound analogs?
- Substituent effects : Electron-withdrawing groups (e.g., dicyanovinylene) lower LUMO energies, enabling n-type semiconductor behavior (e.g., µₑ = 0.16 cm²/V·s) .
- Anti-aromaticity : Indenofluorene derivatives exhibit tunable singlet-triplet gaps (ΔEₛₜ ≈ 0.5 eV) for spintronic applications .
- Conductivity : Thiol-anchored derivatives show 10× higher conductance than linear polyaromatics due to extended π-conjugation .
Q. What mechanistic insights explain its dual role as a USP7 inhibitor and anticancer agent?
- Binding to USP7 : Indeno[1,2-b]pyrazine derivatives disrupt ubiquitin-specific protease 7 (USP7), stabilizing tumor suppressors like p53 .
- Apoptosis induction : Downregulates MDM2 and NF-κB pathways in prostate and breast cancer models .
- Synergy studies : Combination with PARP inhibitors enhances cytotoxicity (e.g., 2–3-fold reduction in IC₅₀) .
Contradictions and Open Challenges
- Binding mode variability : Conflicting CK2α interaction models suggest scaffold flexibility may necessitate dynamic docking approaches .
- Synthetic scalability : While Pd-catalyzed methods are efficient, catalyst loading (5–10 mol%) and CO handling remain optimization hurdles .
- Stability vs. reactivity : Anti-aromatic indenofluorenes exhibit high diradical character but face oxidative degradation in ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
